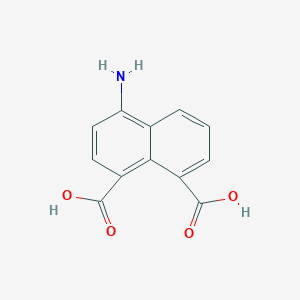
4-Aminonaphthalene-1,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminonaphthalene-1,8-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science Applications
Fluorescent Pigments
4-Aminonaphthalene-1,8-dicarboxylic acid is primarily utilized in the production of fluorescent pigments. These pigments are suitable for dyeing a variety of materials including plastics, resins, oils, and printing pastes. They exhibit fluorescence under daylight conditions, making them valuable for applications in safety and decorative materials .
Table 1: Properties of Fluorescent Pigments Derived from this compound
| Property | Description |
|---|---|
| Fluorescence | Bright under daylight |
| Solvent Resistance | High resistance to solvents |
| Application Areas | Plastics, resins, paper |
| Color Range | Wide range of colors available |
Organic Synthesis
Building Blocks for Advanced Materials
The compound serves as a crucial building block in organic synthesis. It has been employed in the synthesis of various derivatives used in creating shape memory polymers and other advanced materials due to its ability to undergo Diels-Alder reactions .
Case Study: Synthesis of N-Phenyl-Amino-1,8-Naphthalimide
A notable application involves its use as a precursor for synthesizing N-phenyl-amino-1,8-naphthalimide-based fluorescent chemosensors. These sensors are designed for the detection of nitro-antibiotics at parts per billion levels, showcasing the compound’s utility in analytical chemistry .
Metal-Organic Frameworks (MOFs)
This compound has been incorporated into metal-organic frameworks, which are structures that combine metal ions with organic ligands. These frameworks exhibit unique structural features and remarkable fluorescence properties. The synthesis of MOFs using this compound has led to the development of materials with potential applications in gas storage and separation processes .
Table 2: Characteristics of MOFs Derived from this compound
| Characteristic | Description |
|---|---|
| Structure | Three-dimensional frameworks |
| Fluorescence | Blue-green emission |
| Metal Ions Used | Magnesium, Calcium |
| Potential Uses | Gas storage and separation |
Analytical Chemistry
Chromatographic Techniques
The compound is also significant in analytical chemistry for its role in chromatography. A study demonstrated a scalable liquid chromatography method for isolating impurities from 4-aminonaphthalene-1,8-dicarboxylic anhydride using reverse phase high-performance liquid chromatography (HPLC). This method is applicable for pharmacokinetic studies and can enhance the purity of compounds used in further research .
Propriétés
Numéro CAS |
18644-22-9 |
|---|---|
Formule moléculaire |
C12H9NO4 |
Poids moléculaire |
231.2 g/mol |
Nom IUPAC |
4-aminonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,13H2,(H,14,15)(H,16,17) |
Clé InChI |
RBLLAHRFLNTVPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |
Synonymes |
4-Amino-1,8-naphthalenedicarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















